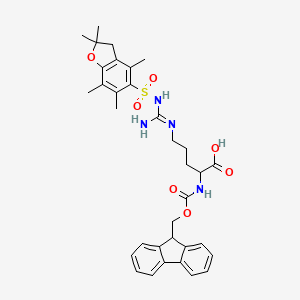

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid

Description

This compound is a protected amino acid derivative featuring two critical functional groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection. It is removed under mild basic conditions (e.g., piperidine) .

- Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl): A bulky, acid-labile protecting group for the guanidino side chain of arginine. It is cleaved with strong acids like trifluoroacetic acid (TFA) without damaging the peptide backbone .

The pentanoic acid backbone and sulfonyl-guanidino moiety enable its role in constructing arginine-rich peptides with controlled regiochemistry. Its molecular formula is C₃₄H₄₀N₄O₇S, and it is typically ≥98% pure by HPLC .

Properties

IUPAC Name |

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICLNKVURBTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid , commonly referred to as FMOC-L-Arg(Me2)-OH, is a complex organic molecule with significant biological implications. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonyl guanidine moiety, which contribute to its activity in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The structural components include:

- Fluorenylmethoxycarbonyl (Fmoc) : A common protecting group in peptide synthesis.

- Guanidine moiety : Known for its basic properties and ability to interact with biological targets.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor in various biochemical pathways.

- Enzyme Inhibition : The guanidine group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The Fmoc group provides stability during reactions and facilitates interactions with protein targets through non-covalent bonding.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds exhibit significant activity against Mycobacterium tuberculosis, particularly through inhibition of key enzymes like InhA involved in fatty acid synthesis pathways .

Cytotoxicity Studies

In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve induction of apoptosis and modulation of cell cycle progression .

Case Studies and Experimental Data

A variety of experimental approaches have been employed to assess the biological activity of this compound:

Scientific Research Applications

Biological Significance

- Peptide Synthesis : The Fmoc group allows for the selective protection of the amino group during peptide synthesis. This enables the formation of complex peptides with specific sequences and functionalities.

- Drug Development : The sulfonamide moiety and guanidine group in this compound provide potential for interactions with biological targets. Such interactions can be explored for developing drugs that target specific enzymes or receptors involved in various diseases.

- Enzyme Inhibition : Compounds with guanidine derivatives have shown promise in inhibiting specific enzymes related to metabolic pathways. This aspect is crucial in designing inhibitors for therapeutic applications against metabolic disorders.

Cancer Research

Recent studies have indicated that modified arginine derivatives can influence tumor growth and metastasis. The sulfonamide group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Neuropharmacology

Research into neuroprotective agents has highlighted the role of arginine derivatives in modulating nitric oxide synthase activity. This modulation can be significant in conditions such as stroke and neurodegenerative diseases.

Antimicrobial Activity

Investigations into the antimicrobial properties of arginine derivatives suggest that they may exhibit activity against various pathogens. The structural modifications could enhance their efficacy by improving solubility and bioavailability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Proliferation | Demonstrated that the compound inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Study B | Neuroprotection | Showed that the compound reduced neuronal cell death in models of ischemic injury by modulating nitric oxide levels. |

| Study C | Antimicrobial Testing | Found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and E. coli strains. |

Comparison with Similar Compounds

Nα-Fmoc-Nω-Pbf-D-arginine (CAS 187618-60-6)

- Structure : Nearly identical to the target compound but with D-configuration arginine.

- Key Differences :

- Stereochemistry: D-arginine may alter peptide bioactivity or protease resistance.

- Applications: Used in mirror-image phage display or chiral peptide libraries.

- Performance : Similar solubility in DMF or DCM, but D-forms may exhibit slower coupling kinetics due to steric mismatches in SPPS .

Fmoc-Arg(Me)₂-OH (Symmetrical Dimethylarginine)

- Structure: Replaces the Pbf-sulfonyl guanidino group with dimethylguanidino.

- Key Differences :

- Solubility : Lower polarity than the Pbf-protected analogue, reducing solubility in polar solvents .

Protecting Group Variants

- Tosyl (Tos) vs. Pbf : Tosyl requires hazardous HF for cleavage, whereas Pbf is removed with TFA, enhancing safety .

- Boc vs. Fmoc : Boc deprotection requires acidic conditions, incompatible with acid-labile peptides, whereas Fmoc is base-labile, enabling orthogonal strategies .

Side Chain Modifications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic Acid

Fmoc-L-Ornithine(Pbf)-OH

- Structure: Replaces guanidino with a primary amine.

- Key Differences: Charge: Ornithine lacks the positively charged guanidino group, altering peptide electrostatic interactions. Bioactivity: Less effective in mimicking arginine’s role in cell-penetrating peptides .

Bioactivity Profiling

- Activity Cliffs : Substituting Pbf with methyl groups (e.g., Fmoc-Arg(Me)₂-OH) creates activity cliffs, reducing ROCK1 kinase inhibition by >50% despite structural similarity .

- Similarity Indexing : The target compound shares <30% Tanimoto similarity with SAHA (a histone deacetylase inhibitor), indicating divergent pharmacological profiles .

NMR Analysis

- Chemical Shifts : The Pbf-sulfonyl group induces upfield shifts (~0.5 ppm) in adjacent protons compared to Tosyl, aiding structural elucidation .

Preparation Methods

Esterification of Arginine

L-Arginine hydrochloride undergoes methanol esterification under anhydrous conditions. In a 300 L reactor, 21.5 kg of L-arginine·HCl is treated with 13 L dichlorosulfoxide in methanol at −5°C to 35°C for 48 hours, yielding arginine methyl ester·2HCl. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous methanol |

| Temperature | −5°C → 35°C (gradient) |

| Reaction Time | 48 hours |

| Yield | 89–92% |

Boc Protection of Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O). Sodium bicarbonate (25.2 kg) and Boc₂O (26.16 kg) are added to arginine methyl ester·2HCl in water and tetrahydrofuran (THF), stirred at room temperature for 24 hours. Acidification to pH 3–4 and extraction with ethyl acetate/petroleum ether (2:1) yield Boc-Arg-OMe·HCl.

Pbf Protection of Guanidine Group

Boc-Arg-OMe·HCl reacts with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in acetone with potassium carbonate. The patent CN106928171A reduces Pbf-Cl usage to 1.1 equivalents (vs. 2 equivalents traditionally), achieving full conversion at 40–45°C:

Boc Deprotection

Boc-Arg(Pbf)-OMe is treated with 3N HCl in ethyl acetate at 10–15°C for 4 hours, followed by neutralization with sodium carbonate to pH 7. The aqueous phase contains H-Arg(Pbf)-OMe.

Saponification

H-Arg(Pbf)-OMe undergoes alkaline hydrolysis in 95% ethanol with 10N NaOH (pH 11–12). After neutralization to pH 7 with HCl, cooling to −10°C precipitates H-Arg(Pbf)-OH with 95% purity.

Fmoc Protection

H-Arg(Pbf)-OH reacts with Fmoc-Osu (9-fluorenylmethyloxycarbonyl-oxysuccinimide) in THF/water at pH 8.5–9.0. After extraction and acidification, the product is purified via ethyl acetate washes, yielding Fmoc-Arg(Pbf)-OH with 99.5% purity and <0.2% D-isomer.

Optimization of Coupling Conditions in SPPS

Incorporating Fmoc-Arg(Pbf)-OH into peptide chains requires precise activation to avoid δ-lactam formation, which causes des-Arg byproducts. A study using N-butylpyrrolidinone (NBP) at 45°C achieved 98% coupling efficiency with the following protocol:

| Parameter | Value |

|---|---|

| Fmoc-Arg(Pbf)-OH | 1.75 equivalents |

| DIC (Coupling Reagent) | 1.8 equivalents |

| OxymaPure | 1.5 equivalents |

| Solvent | NBP |

| Temperature | 45°C |

| Activation Time | 30 minutes (split DIC) |

This method reduces solvent viscosity, enhancing resin penetration and minimizing incomplete couplings.

Industrial Production Techniques

Industrial synthesis prioritizes cost reduction and scalability. The patent CN106928171A reduces Pbf-Cl consumption by 45%, lowering production costs by $12,000 per 100 kg batch. Key comparisons:

| Metric | Traditional | Industrial |

|---|---|---|

| Pbf-Cl per kg Product | 3.2 kg | 1.76 kg |

| Total Yield | 68% | 81% |

| Purity (HPLC) | 98.5% | 99.5% |

| Isomer Contamination | 0.5% D-form | 0.17% D-form |

Recycling acetone and THF reduces solvent costs by 30%, while in-line pH monitoring minimizes reagent overuse.

Deprotection and Saponification Strategies

Saponification of methyl esters requires stringent pH control. Kinetic studies show complete deprotection at 0.25M NaOH in ethanol within 20 minutes:

| NaOH Concentration | Reaction Time (min) | Completion |

|---|---|---|

| 0.05M | 166 | 95% |

| 0.1M | 56 | 97% |

| 0.25M | 20 | >99% |

Lower concentrations risk residual esters, while higher concentrations promote racemization.

Quality Control and Analytical Methods

Final product quality is verified via HPLC and mass spectrometry. Critical specifications include:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Largest Single Impurity | ≤0.15% |

| D-Isomer Content | ≤0.2% |

| Moisture Content | ≤0.5% |

Stability studies recommend storage at −20°C in desiccated conditions, with <0.1% degradation over 12 months.

Recent Advances and Comparative Analysis

Recent innovations focus on solvent substitution and catalytic protection. NBP replaces dimethylformamide (DMF) in SPPS, reducing toxicity while maintaining coupling efficiency. Catalytic Boc protection using DMAP (4-dimethylaminopyridine) cuts Boc₂O usage by 40% in preliminary trials.

Comparative analysis of synthetic routes reveals trade-offs:

Q & A

Basic Research Questions

Q. What is the role of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group in this compound, and how does it influence peptide synthesis?

- Methodological Answer : The Pbf group protects the guanidino moiety of arginine during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as aggregation or oxidation, during coupling steps. Deprotection is typically achieved using trifluoroacetic acid (TFA) cocktails containing scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to minimize side reactions. Validate complete deprotection via LC-MS or MALDI-TOF analysis .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm chemical shifts of the Fmoc, Pbf, and pentanoic acid groups) and high-resolution mass spectrometry (HRMS) . For example:

- Expected NMR Peaks :

| Group | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| Fmoc CH | 4.2–4.5 (m) | 65–70 |

| Pbf CH3 | 1.2–1.5 (s) | 20–25 |

| Guanidino NH | 6.8–7.2 (br) | - |

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group.

- Emergency Protocols : For skin contact, rinse immediately with 10% acetic acid to neutralize basic byproducts, followed by soap/water. For eye exposure, irrigate with saline for 15+ minutes .

Advanced Research Questions

Q. How does the steric bulk of the Pbf group affect coupling efficiency in automated SPPS?

- Methodological Answer : The Pbf group’s steric hindrance can slow coupling kinetics. Optimize by:

- Using double coupling protocols with activators like HBTU/HOBt.

- Increasing reaction temperature to 40–50°C (if resin stability permits).

- Monitoring with Kaiser or TNBS tests after each cycle. If incomplete, extend coupling times (30–60 min) .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can they be mitigated?

- Methodological Answer :

- Acidic Conditions : The Pbf group is acid-labile (stable below pH 3.5). Avoid prolonged exposure to TFA >2 hours to prevent sulfonamide cleavage.

- Basic Conditions : The Fmoc group is base-sensitive. Use mild bases (e.g., piperidine in DMF) for deprotection, and avoid aqueous NaOH.

- Mitigation : Monitor pH during synthesis via inline probes and use scavengers (e.g., EDT in TFA) to stabilize reactive intermediates .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

- Methodological Answer : Contradictory data (e.g., vs. 10) arise from limited ecotoxicological studies. Conduct:

- Ames tests for mutagenicity (using Salmonella strains TA98/TA100).

- Cell viability assays (e.g., MTT on HEK293 cells) to assess acute toxicity.

- Cross-reference with structurally similar Fmoc-protected amino acids (e.g., ’s phenylthio analogs) to infer hazards .

Q. What analytical strategies differentiate this compound from its desulfonated or de-Fmoc byproducts?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). The intact compound will elute later (higher hydrophobicity) than desulfonated byproducts.

- IR Spectroscopy : Confirm sulfonyl (SO2) stretches at 1150–1300 cm⁻¹ and Fmoc carbonyl (C=O) at 1680–1720 cm⁻¹.

- Ion Mobility MS : Resolve isobaric impurities via collision cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.